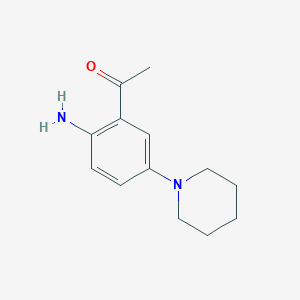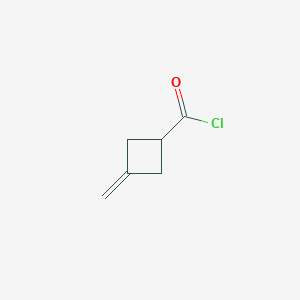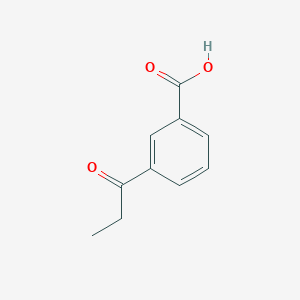
3-Propanoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propanoylbenzoic acid, also known as 3-hydroxybenzoic acid, is a naturally occurring organic compound and a derivative of benzoic acid. It is found in many plants and is used as a food additive and preservative. It is also used in the synthesis of various pharmaceuticals, cosmetics, and other compounds. 3-Propanoylbenzoic acid has been widely studied for its various biochemical and physiological effects, and its potential applications in the laboratory.
Scientific Research Applications
Effects on Adipocyte Differentiation
3-Propanoylbenzoic acid, as a member of the paraben family, shows significant biological activity. Parabens, including 3-Propanoylbenzoic acid derivatives, have been shown to promote adipogenesis in murine 3T3-L1 cells, a process involved in adipocyte differentiation. This promotion is marked by changes in adipocyte morphology, lipid accumulation, and the expression of adipocyte-specific markers. Interestingly, the adipogenic potency of parabens appears to increase with the length of the linear alkyl chain, indicating a structure-activity relationship. This finding suggests potential implications of parabens, including 3-Propanoylbenzoic acid derivatives, in obesity and warrants further investigation into their role in adipogenesis in vivo (Hu et al., 2013).
Corrosion Inhibition in Stainless Steel
Research indicates that derivatives of hydroxybenzoic acid, such as 3-Hydroxybenzoic acid, exhibit significant potential as corrosion inhibitors. Specifically, 3-Hydroxybenzoic acid has been studied for its effectiveness as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly aqueous pickling solutions containing sulfuric acid, hydrofluoric acid, and hydrogen peroxide. The compound's inhibition efficiency was noted to increase with its concentration, showcasing its potential in industrial applications to protect metal surfaces from corrosion (Narváez, Cano, & Bastidas, 2005).
Antimicrobial and Antibacterial Properties
Derivatives of hydroxybenzoic acid, such as 3-Hydroxybenzoic acid, have been recognized for their antimicrobial and antibacterial properties. The synthesis and testing of novel hybrid derivatives of 3-Hydroxybenzoic acid revealed significant antibacterial activity. This finding opens up avenues for the use of these derivatives in developing new antimicrobial agents, highlighting their potential in the medical and pharmaceutical fields (Satpute, Gangan, & Shastri, 2018).
Mechanism of Action
Target of Action
The primary targets of 3-Propanoylbenzoic acid are enzymes such as Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play a crucial role in various biochemical reactions in the body, including the metabolism of amino acids .
Mode of Action
3-Propanoylbenzoic acid interacts with its targets by binding to these enzymes, thereby influencing their activity .
Biochemical Pathways
3-Propanoylbenzoic acid is involved in the core β-oxidative pathway of benzoic acid biosynthesis in plants . This pathway involves several steps, including the conversion of cinnamic acid to cinnamoyl-CoA, which is then converted to 3-hydroxy-3-phenylpropanoyl-CoA, and finally to 3-oxo-3-phenylpropanoyl-CoA . The affected pathways and their downstream effects are complex and involve multiple biochemical reactions .
Pharmacokinetics
General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the drug’s physicochemical properties, formulation, and route of administration . The impact of these properties on the bioavailability of 3-Propanoylbenzoic acid would depend on factors such as its lipid solubility, size, degree of ionization, and the area of absorptive surface .
Result of Action
It is known that the compound’s interaction with its target enzymes can influence various biochemical reactions and pathways . The specific effects would likely depend on the nature of these reactions and pathways, as well as the specific context in which the compound is acting .
properties
IUPAC Name |
3-propanoylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGVUOQOFRNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551218 |
Source


|
| Record name | 3-Propanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74380-71-5 |
Source


|
| Record name | 3-Propanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



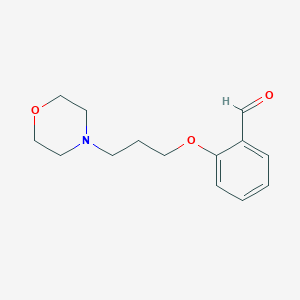


![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)
![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
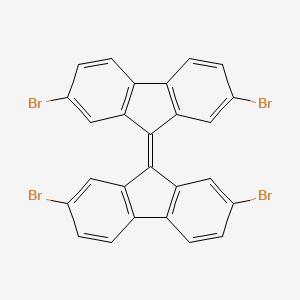
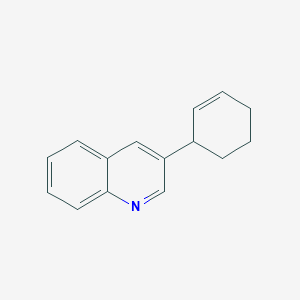
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
